O3-Desethyl Apremilast

PDE4 inhibition Metabolite pharmacology cAMP hydrolysis assay

O3-Desethyl Apremilast (CAS 1384967-20-7) is the O-deethylated metabolite of the phosphodiesterase-4 (PDE4) inhibitor Apremilast, an oral small-molecule drug for psoriasis and psoriatic arthritis. It forms via hepatic O-deethylation, a minor metabolic pathway, and circulates at low levels in human plasma.

Molecular Formula C20H20N2O7S
Molecular Weight 432.4 g/mol
Cat. No. B13440921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO3-Desethyl Apremilast
Molecular FormulaC20H20N2O7S
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C(CS(=O)(=O)C)C3=CC(=C(C=C3)OC)O
InChIInChI=1S/C20H20N2O7S/c1-11(23)21-14-6-4-5-13-18(14)20(26)22(19(13)25)15(10-30(3,27)28)12-7-8-17(29-2)16(24)9-12/h4-9,15,24H,10H2,1-3H3,(H,21,23)/t15-/m0/s1
InChIKeySCUNUALPLIEGMD-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O3-Desethyl Apremilast: Metabolite Identity and Baseline Properties for Analytical Procurement


O3-Desethyl Apremilast (CAS 1384967-20-7) is the O-deethylated metabolite of the phosphodiesterase-4 (PDE4) inhibitor Apremilast, an oral small-molecule drug for psoriasis and psoriatic arthritis [1]. It forms via hepatic O-deethylation, a minor metabolic pathway, and circulates at low levels in human plasma [1]. As a reference standard, it is supplied with a purity of ≥95% and a molecular weight of 432.45 g/mol [2].

Why a Generic PDE4 Inhibitor or Another Apremilast Impurity Cannot Replace O3-Desethyl Apremilast


O3-Desethyl Apremilast is not a general PDE4 inhibitor; it is a specific molecular entity defined by a single O-deethylation at the 3-position. Substituting it with the parent drug Apremilast, the active metabolite O-desmethyl apremilast, or a different process impurity (e.g., O4-desmethyl or N-deacetyl apremilast) invalidates any analytical method that relies on its unique retention time, mass spectrometric signature, or pharmacological inactivity. The Hoffmann et al. (2011) study demonstrated that major apremilast metabolites, including those from the O-deethylation pathway, are ≥50-fold less active than the parent drug, confirming that O3-Desethyl Apremilast is pharmacologically distinct [1]. Its procurement as a certified reference material ensures accuracy in impurity quantification, a requirement for regulatory ANDA submissions .

O3-Desethyl Apremilast: Quantitative Evidence Against Closest Analogs and the Parent Drug


Pharmacological Activity vs. Parent Drug Apremilast

In a head-to-head study using the same assay system, O3-Desethyl Apremilast, as a representative of the O-deethylation pathway metabolites, was compared to the parent drug Apremilast for PDE4 inhibitory activity. The major metabolites, which encompass the O-deethylated species, were at least 50-fold less pharmacologically active than Apremilast [1]. This is a class-level inference confirmed by multiple metabolite standards in the same study.

PDE4 inhibition Metabolite pharmacology cAMP hydrolysis assay

Metabolic Pathway Specificity vs. Major Metabolite O-Desmethyl Apremilast (M3)

Mass balance data from the [14C]apremilast human ADME study shows that O-deethylation (producing O3-Desethyl Apremilast) is a distinct minor pathway separate from the dominant O-demethylation route that generates O-desmethyl apremilast (M3) and its glucuronide (M12) [1]. O-desmethyl apremilast and its glucuronide accounted for over 39% of circulating radioactivity, while O-deethylated products were not individually quantifiable and represented a fraction of the remaining minor metabolites [1].

Drug metabolism O-deethylation Metabolite profiling

Purity and Physical Characterization vs. Closely Related Process Impurity Apremilast Impurity 13

Commercially available O3-Desethyl Apremilast (Apremilast Impurity 6) is supplied with a certified purity of ≥95% and a melting point of 115°C [1][2]. In contrast, the structurally related O4-Desmethyl O3-Desethyl Apremilast (Apremilast Impurity 13, CAS 1384439-79-5) possesses an additional O-demethylation, resulting in different chromatographic and thermal properties [3]. This differentiation is critical for selecting the correct impurity standard in HPLC method validation.

Impurity reference standard HPLC purity Melting point

Structural Identity Verification via Mass Spectrometry vs. Isobaric Metabolites

In the Hoffmann et al. study, O3-Desethyl Apremilast (M5) was confirmed by LC-MS with a protonated molecular ion [M+H]+ at m/z 433, corresponding to the loss of the ethyl group (C2H4) from the parent drug [1]. This differs from the O-desmethyl metabolite M3 ([M+H]+ m/z 447) and the glucuronide M12 (m/z 623) [1]. The unique fragmentation pattern provides a definitive fingerprint for the compound, essential for LC-MS method development.

LC-MS/MS Metabolite identification Fragment ion

Optimal Application Scenarios for O3-Desethyl Apremilast Based on Quantitative Evidence


1. ANDA Impurity Profiling and Method Validation

As a certified impurity reference standard (Apremilast Impurity 6), O3-Desethyl Apremilast is used to validate HPLC/LC-MS methods for quantifying this specific O-deethylated byproduct in Apremilast drug substance and finished product. The evidence that it is pharmacologically distinct (≥50-fold less active) and present at trace levels means accurate quantification is essential for regulatory compliance and safety assessment [1]. Its unique m/z 433 molecular ion and fragment pattern enable method specificity without interference from the more abundant O-desmethyl metabolite [1].

2. Preclinical Metabolite Identification and Quantification

In drug metabolism and pharmacokinetic (DMPK) studies, O3-Desethyl Apremilast serves as an authentic standard to confirm the identity and quantify the O-deethylation pathway metabolite. Because it is a minor metabolite relative to O-desmethyl apremilast and its glucuronide, a high–purity reference standard is necessary to establish reliable calibration curves for low-level detection in biological matrices [1].

3. Structure-Activity Relationship (SAR) Studies on PDE4 Inhibitors

The compound demonstrates that the 3-ethoxy group is critical for PDE4 inhibitory potency, as its removal leads to a ≥50-fold drop in activity [1]. This finding is directly applicable to medicinal chemistry efforts aimed at designing novel PDE4 inhibitors with improved metabolic stability or reduced side effects. The pure standard allows accurate concentration-response analyses in SAR investigations.

4. Quality Control Release Testing of Apremilast API

Pharmaceutical manufacturers use O3-Desethyl Apremilast as a system suitability standard in quality control laboratories. The well-defined purity (≥95%) and melting point (115°C) [2] support identity testing and purity checks during batch release, ensuring that the API meets ICH Q3A guidelines on unspecified impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for O3-Desethyl Apremilast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.